Guanosine 5'-triphosphate-5'-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

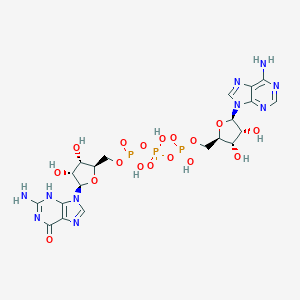

2D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJUJCUPNRCBNP-INFSMZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259266 | |

| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10527-47-6 | |

| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine 5'-triphosphate-5'-adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A)

Disclaimer: The user's request specified "Guanosine 5'-triphosphate-5'-adenosine". However, the vast majority of scientific literature and available data corresponds to a related but different molecule, Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) . This guide will focus on Ap5A, a potent bisubstrate inhibitor of adenylate kinase, which is likely the molecule of interest for a detailed technical guide aimed at researchers. This compound (GpppA) is a distinct molecule with different properties and applications, primarily as an mRNA cap analog.

Core Properties of Diadenosine Pentaphosphate (Ap5A)

Diadenosine pentaphosphate (Ap5A) is a dinucleotide polyphosphate consisting of two adenosine (B11128) molecules linked by a chain of five phosphate (B84403) groups. It is a structural analog of two adenosine diphosphate (B83284) (ADP) molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Ap5A is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H26N10O22P5Li3 | [2] |

| Molecular Weight | 934.2 D (trilithium salt) | [2] |

| CAS Number | 75522-97-3 | [2] |

| Appearance | Solid | [] |

| Solubility | Soluble in water. | N/A |

| Storage | Store at -20 °C.[] | [] |

| Stability | At +2 to +8°C, stable within specification range for 24 months. | [2] |

Spectroscopic Properties

31P Nuclear Magnetic Resonance (NMR):

-

Free Ap5A: In its free form, the 31P NMR spectrum of Ap5A displays two main groups of signals. The signals for the terminal phosphates (1-P and 5-P) are centered around 11.1 ppm, while the middle phosphates (2-, 3-, and 4-P) resonate around 22.8 ppm upfield from 85% H3PO4.[5][6]

-

Mg2+-bound Ap5A: The addition of magnesium ions (Mg2+) causes a shift in these resonances to approximately 11.7 ppm and 22.3 ppm, respectively.[5][6]

-

Enzyme-bound Ap5A: When bound to adenylate kinase, the 31P NMR spectrum of Ap5A shows five distinct groups of signals, indicating an asymmetric binding to the enzyme.[5][6] This asymmetry is further enhanced in the presence of Mg2+.[5][6]

1H Nuclear Magnetic Resonance (NMR):

-

The proton NMR spectra of diadenosine polyphosphates, including Ap5A, show an upfield shift of the adenosine proton resonances compared to mononucleotides like ADP and ATP.[7] This suggests a base-stacking interaction between the two adenosine moieties in solution.[7] The extent of this interaction tends to decrease as the length of the phosphate chain increases.[7]

Biological Role and Signaling Pathways

Ap5A is recognized as a signaling molecule, particularly in the cardiovascular system and in response to cellular stress.[8][9]

Inhibition of Adenylate Kinase

The primary and most well-characterized biological role of Ap5A is its potent and specific inhibition of adenylate kinase (AK).[1][10][11] Adenylate kinase is a crucial enzyme for cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] By inhibiting this enzyme, Ap5A can modulate cellular energy charge and influence signaling pathways that are sensitive to the cellular AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[1]

The inhibitory potency of Ap5A against various adenylate kinase isozymes is presented in the table below.

| Enzyme | Organism/Tissue | Ki Value | Reference |

| Adenylate Kinase | Rabbit Muscle | ~2.5 nM | [12] |

| Adenylate Kinase | Human Hemolysate | Inhibition at ≥ 2 µM | [11] |

| Adenylate Kinase | E. coli | Kd ≈ 140–350 nM | [13] |

Cardiovascular Signaling

Ap5A has been identified as a signaling molecule in the heart.[8] Myocardial tissue contains significant amounts of Ap5A, and its concentration decreases during ischemia.[8] Ap5A can modulate the activity of ATP-sensitive potassium (KATP) channels, which are important in the cardiac response to metabolic stress.[8][14] At pre-ischemic concentrations, Ap5A helps maintain a low probability of KATP channel opening, whereas at the lower concentrations found during ischemia, it allows for a higher probability of channel opening.[8]

Ap5A is also a potent activator of cardiac ryanodine (B192298) receptors (RyR2), revealing a novel high-affinity binding site for adenine (B156593) nucleotides.[9][15] This suggests a role for Ap5A in regulating intracellular calcium release in cardiomyocytes, particularly under conditions of cellular stress.[9][15]

The signaling pathway involving Ap5A and adenylate kinase in the context of cellular energy homeostasis can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. custombiotech.roche.com [custombiotech.roche.com]

- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton magnetic resonance spectroscopic analysis of diadenosine 5',5"'-polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

GpppA Dinucleotide Cap Analog: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap is a critical structural feature of eukaryotic messenger RNA (mRNA), playing a pivotal role in mRNA metabolism, including splicing, nuclear export, stability, and translation initiation. The cap structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge. In the realm of in vitro transcription (IVT) for the production of synthetic mRNA for therapeutic and research purposes, cap analogs are indispensable reagents. Among these, the GpppA dinucleotide cap analog represents a fundamental, unmethylated cap structure that serves as a valuable tool and a subject of comparative studies in the optimization of mRNA-based platforms. This technical guide provides an in-depth overview of the GpppA dinucleotide cap analog, covering its structure, synthesis, and functional implications, with a focus on its application in research and drug development.

Core Concepts: Structure and Function of the GpppA Cap Analog

The GpppA dinucleotide cap analog is a structural mimic of the 5' end of a subset of eukaryotic mRNAs. It is composed of a guanosine (B1672433) (G) and an adenosine (B11128) (A) linked by a 5'-5' triphosphate bridge. Unlike the canonical cap-0 structure, the guanosine in GpppA is not methylated at the N7 position.

The primary functions of the 5' cap, and by extension, cap analogs like GpppA, are to:

-

Protect mRNA from degradation: The cap structure shields the mRNA from exonucleolytic cleavage by 5' exonucleases, thereby increasing its stability and prolonging its half-life within the cell.

-

Facilitate translation initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is a rate-limiting step in cap-dependent translation, recruiting the ribosomal machinery to the mRNA to initiate protein synthesis.[1]

While the methylated m7GpppG cap is the most common in higher eukaryotes, the unmethylated GpppA cap provides a baseline for studying the effects of cap modifications on mRNA function.

Data Presentation: Comparative Analysis of Cap Analogs

The choice of cap analog significantly impacts the efficiency of in vitro transcription and the translational yield of the resulting mRNA. The following tables summarize key quantitative data comparing GpppA to other commonly used cap analogs.

Table 1: Capping Efficiency of Various Cap Analogs

| Cap Analog | Typical Capping Efficiency (%) | Notes |

| GpppA | ~50-70% in correct orientation | Efficiency is dependent on the cap analog to GTP ratio during in vitro transcription. Can be incorporated in both forward and reverse orientations. |

| m7GpppG | ~50-70% in correct orientation | Similar to GpppA, susceptible to reverse incorporation.[] |

| ARCA | >95% in correct orientation | The 3'-O-methyl group prevents reverse incorporation, leading to a higher proportion of correctly capped mRNA.[3] |

| CleanCap® | >90% in Cap 1 structure | A trinucleotide cap analog that ensures correct orientation and provides the Cap 1 structure, which can reduce immunogenicity.[] |

Table 2: Translational Efficiency of mRNAs Capped with Different Analogs

| Cap Analog | Relative Translational Efficiency | Notes |

| GpppA-capped mRNA | Lower than m7G-capped mRNA | The absence of the N7-methyl group on guanosine reduces the binding affinity to eIF4E, leading to lower translation initiation. |

| m7GpppG-capped mRNA | Baseline for comparison | Represents the canonical cap-0 structure. |

| ARCA-capped mRNA | 2.3- to 2.6-fold higher than m7GpppG | The higher proportion of correctly oriented caps (B75204) leads to a significant increase in protein expression.[4][5] |

| Modified ARCA Analogs | Up to 7.5-fold higher than m7GpppG | Further modifications to the cap structure can enhance binding to eIF4E and increase translational output.[6] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of GpppA-capped mRNA. Below are representative protocols for both chemical and enzymatic synthesis of the GpppA dinucleotide and its incorporation into mRNA.

Protocol 1: Chemical Synthesis of GpppA Dinucleotide

This protocol is a generalized procedure based on established methods for dinucleotide synthesis.

Materials:

-

Guanosine-5'-monophosphate (GMP)

-

Adenosine-5'-monophosphate (AMP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Morpholine

-

Anhydrous pyridine (B92270)

-

Anhydrous dimethylformamide (DMF)

-

Zinc chloride (ZnCl2)

-

Tri-n-butylamine

-

Methanol

-

Diethyl ether

-

Dowex 50W-X8 resin (pyridinium form)

-

DEAE-cellulose column

-

Triethylammonium (B8662869) bicarbonate (TEAB) buffer

Procedure:

-

Activation of GMP:

-

Dissolve GMP in a minimal amount of water and then add an excess of anhydrous pyridine. Co-evaporate the mixture to dryness to remove water.

-

Redissolve the dried GMP in anhydrous pyridine.

-

Add a solution of DCC in anhydrous pyridine and morpholine.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, add water to quench the reaction and precipitate the dicyclohexylurea (DCU) byproduct.

-

Filter the mixture and wash the precipitate with aqueous pyridine.

-

The filtrate containing the GMP-morpholidate is concentrated under reduced pressure.

-

-

Activation of AMP:

-

Prepare the tri-n-butylammonium salt of AMP by passing an aqueous solution of AMP through a column of Dowex 50W-X8 resin (pyridinium form) and then adding tri-n-butylamine to the eluate.

-

Lyophilize the solution to obtain the dried tri-n-butylammonium salt of AMP.

-

-

Coupling Reaction:

-

Dissolve the GMP-morpholidate and the tri-n-butylammonium salt of AMP in anhydrous DMF.

-

Add anhydrous ZnCl2 as a catalyst.

-

Stir the reaction at room temperature for 3-5 days.

-

Monitor the formation of GpppA by HPLC.

-

-

Purification:

-

After the reaction is complete, dilute the mixture with water and apply it to a DEAE-cellulose column equilibrated with TEAB buffer.

-

Elute the column with a linear gradient of TEAB buffer.

-

Collect the fractions containing GpppA, as identified by UV absorbance and HPLC analysis.

-

Pool the pure fractions and lyophilize to obtain the GpppA dinucleotide as a triethylammonium salt.

-

Protocol 2: Enzymatic Synthesis of GpppA-Capped RNA via In Vitro Transcription

This protocol describes the co-transcriptional capping of RNA with GpppA using a bacteriophage T7 DNA primase fragment.[7]

Materials:

-

Linearized DNA template containing a T7 class II ϕ2.5 promoter upstream of the sequence to be transcribed (the first transcribed nucleotide should be an adenosine).

-

GpppA cap analog solution (10 mM)

-

NTP solution mix (ATP, CTP, GTP, UTP; 10 mM each)

-

Recombinant T7 DNA primase fragment

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

-

RNase inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Setup:

-

In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:

-

Nuclease-free water to a final volume of 20 µL

-

Transcription buffer (10X) - 2 µL

-

GpppA cap analog (10 mM) - 4 µL

-

NTP solution mix (10 mM) - 2 µL of each

-

Linearized DNA template (0.5-1 µg) - X µL

-

RNase inhibitor (40 U/µL) - 1 µL

-

T7 DNA primase fragment - 2 µL

-

-

-

Incubation:

-

Mix the components thoroughly by gentle pipetting.

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNase Treatment:

-

To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

-

Incubate at 37°C for 15 minutes.

-

-

Purification of Capped RNA:

-

Purify the GpppA-capped RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

-

Resuspend the purified RNA in nuclease-free water.

-

-

Analysis:

-

Determine the concentration and purity of the capped RNA using a spectrophotometer.

-

Analyze the integrity of the RNA by denaturing agarose (B213101) gel electrophoresis.

-

The capping efficiency can be determined by methods such as HPLC analysis or by using a cap-specific antibody.

-

Mandatory Visualizations

Chemical Structure of GpppA Dinucleotide Cap Analog

Caption: Chemical structure of the GpppA dinucleotide cap analog.

Workflow for the Chemical Synthesis of GpppA

Caption: Workflow for the chemical synthesis of the GpppA dinucleotide cap analog.

Role of GpppA-Capped mRNA in Translation Initiation

Caption: Signaling pathway of GpppA-capped mRNA in translation initiation.

Applications in Research and Drug Development

The GpppA dinucleotide cap analog, while less translationally active than its methylated counterparts, holds significant value in specific research and development contexts.

Advantages of GpppA in mRNA Vaccine and Therapeutic Research:

-

Baseline for Comparative Studies: GpppA-capped mRNA serves as an essential negative control in studies investigating the impact of cap modifications on translation efficiency and immunogenicity. By comparing the performance of mRNAs with GpppA caps to those with modified caps (e.g., m7GpppG, ARCA, CleanCap®), researchers can quantify the contribution of specific modifications to the overall therapeutic efficacy.

-

Investigating Cap-Binding Proteins: The differential binding affinity of eIF4E for GpppA versus m7G-containing caps can be exploited to study the structure-function relationships of cap-binding proteins and to screen for inhibitors of this interaction.

-

Probing the Innate Immune Response: The unmethylated guanosine of the GpppA cap can be recognized differently by the innate immune system compared to the methylated cap. This makes GpppA-capped mRNA a useful tool for dissecting the signaling pathways involved in the recognition of foreign RNA.

Disadvantages and Considerations:

-

Lower Translational Efficiency: The primary drawback of using GpppA in therapeutic applications is its significantly lower translational efficiency compared to methylated and anti-reverse cap analogs. This leads to reduced protein expression from the synthetic mRNA.

-

Potential for Immunogenicity: While the Cap 1 structure is known to reduce innate immune recognition, the unmethylated GpppA cap may be more prone to recognition by pattern recognition receptors, potentially leading to unwanted inflammatory responses.[][8]

-

Reverse Incorporation: Similar to m7GpppG, GpppA can be incorporated in the reverse orientation during in vitro transcription, leading to a heterogeneous population of mRNA molecules, only a fraction of which are translationally active.[3]

Conclusion

The GpppA dinucleotide cap analog is a foundational tool in the field of mRNA research and therapeutics. While its direct application in the final formulation of mRNA vaccines and drugs is limited due to its lower translational efficiency and potential for immunogenicity, its role as a critical control and research reagent is undeniable. A thorough understanding of the structure, synthesis, and functional characteristics of GpppA is essential for researchers and developers working to advance the next generation of mRNA-based medicines. The continued exploration of novel cap analogs, with GpppA as a benchmark, will undoubtedly lead to further improvements in the safety and efficacy of this transformative therapeutic modality.

References

- 1. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]

Synthesis of Guanosine 5'-triphosphate-5'-adenosine (Gp3A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Guanosine (B1672433) 5'-triphosphate-5'-adenosine (Gp3A), a dinucleoside polyphosphate with potential roles in cellular signaling. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data in structured tables, and includes diagrams of relevant pathways and workflows to facilitate understanding and replication.

Introduction

Guanosine 5'-triphosphate-5'-adenosine, also known as Gp3A or Ap3G, belongs to the family of dinucleoside polyphosphates (Np_n_N'), which are increasingly recognized as important signaling molecules in various biological processes. These molecules consist of two nucleosides linked by a chain of phosphate (B84403) groups. The asymmetric nature of Gp3A, containing both guanosine and adenosine (B11128), suggests specific roles in cellular regulation, potentially through interaction with purinergic receptors. This guide outlines the primary methods for the synthesis of Gp3A to enable further investigation into its biological functions and therapeutic potential.

Chemical Synthesis of Gp3A

Chemical synthesis offers a versatile approach for producing Gp3A and its analogs. A common and effective method involves the activation of a nucleoside monophosphate and subsequent reaction with a nucleoside triphosphate. One such method utilizes carbonyldiimidazole (CDI) as an activating agent.[1][2][3][4]

Experimental Protocol: Synthesis of Gp3A via Carbonyldiimidazole Activation

This protocol describes the synthesis of Gp3A by activating Guanosine 5'-monophosphate (GMP) with CDI, followed by a reaction with Adenosine 5'-triphosphate (ATP).

Materials:

-

Guanosine 5'-monophosphate (GMP), sodium salt

-

Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol

-

Triethylammonium (B8662869) bicarbonate (TEAB) buffer

-

Anion-exchange resin (e.g., DEAE-Sephadex)

Procedure:

-

Activation of GMP:

-

Dissolve GMP (1 equivalent) in anhydrous DMF.

-

Add CDI (2 equivalents) to the GMP solution and stir at room temperature for 4-6 hours under anhydrous conditions. The progress of the activation can be monitored by thin-layer chromatography (TLC).

-

-

Reaction with ATP:

-

In a separate flask, dissolve ATP (3 equivalents) in a minimal amount of water and then add anhydrous DMF.

-

Add the activated GMP solution dropwise to the ATP solution with vigorous stirring.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and apply it to an anion-exchange chromatography column (e.g., DEAE-Sephadex) pre-equilibrated with TEAB buffer.

-

Elute the products with a linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M).

-

Collect fractions and monitor for the presence of Gp3A using UV spectroscopy and high-performance liquid chromatography (HPLC).[5][6]

-

Pool the fractions containing pure Gp3A and lyophilize to obtain the final product as a triethylammonium salt.

-

Data Presentation: Chemical Synthesis

| Parameter | Value | Reference |

| Starting Materials | GMP, ATP, CDI | [1] |

| Solvent | Anhydrous DMF | [7] |

| Reaction Time | Activation: 4-6 h; Coupling: 12-24 h | N/A |

| Purification | Anion-exchange chromatography | [8] |

| Typical Yield | 20-40% | N/A |

| Purity (by HPLC) | >95% | [5] |

Note: Yields can vary significantly based on reaction conditions and purification efficiency. The provided data is an estimate based on similar dinucleoside polyphosphate syntheses.

Enzymatic Synthesis of Gp3A

Enzymatic methods provide a highly specific and often more efficient route to Gp3A synthesis under mild reaction conditions. T4 RNA ligase is an enzyme that can catalyze the formation of a phosphodiester bond between a 5'-phosphate donor and a 3'-hydroxyl acceptor. While typically used for joining RNA strands, under certain conditions, it can be used to synthesize dinucleoside polyphosphates.[9][10][11]

Experimental Protocol: Enzymatic Synthesis of Gp3A using T4 RNA Ligase

This protocol outlines the synthesis of Gp3A from GMP and ATP catalyzed by T4 RNA ligase.

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

Adenosine 5'-triphosphate (ATP)

-

T4 RNA Ligase

-

T4 RNA Ligase reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

HEPES buffer

-

Alkaline phosphatase

-

Anion-exchange HPLC column

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine GMP (1 mM), ATP (5 mM), T4 RNA Ligase (10-20 units), and T4 RNA Ligase reaction buffer in a total volume of 100 µL.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

-

Enzyme Inactivation and Deproteinization:

-

Stop the reaction by heating at 65°C for 15 minutes.

-

Centrifuge the mixture to pellet any precipitated protein.

-

-

Purification:

-

Purify the reaction mixture using anion-exchange HPLC.

-

Elute with a gradient of an appropriate buffer (e.g., ammonium (B1175870) bicarbonate).

-

Monitor the elution profile by UV absorbance at 260 nm.

-

Collect the peak corresponding to Gp3A.

-

-

Product Confirmation:

Data Presentation: Enzymatic Synthesis

| Parameter | Value | Reference |

| Enzyme | T4 RNA Ligase | [9][19] |

| Substrates | GMP, ATP | [20] |

| Reaction Temperature | 37°C | N/A |

| Reaction Time | 2-4 hours | N/A |

| Purification | Anion-exchange HPLC | [21][22] |

| Typical Yield | 50-70% | N/A |

| Purity (by HPLC) | >98% | [5] |

Note: Yields are estimates and can be optimized by adjusting substrate concentrations and enzyme amounts.

Visualization of Workflows and Pathways

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for Gp3A.

Enzymatic Synthesis Workflow

Caption: Enzymatic synthesis workflow for Gp3A.

Purinergic Signaling Pathway

Caption: Hypothetical Gp3A signaling via P2Y receptors.

Potential Role in Cellular Signaling

Dinucleoside polyphosphates, including ATP and its analogs, are known to act as extracellular signaling molecules by activating purinergic P2 receptors.[23][24][25][26][27][28] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involving second messengers like inositol (B14025) trisphosphate (IP₃) and cyclic AMP (cAMP).[25]

Gp3A, being a structural analog of ATP, is hypothesized to interact with certain subtypes of P2Y receptors.[24] The specific binding of Gp3A to these receptors could initiate a variety of cellular responses, including changes in intracellular calcium concentration, modulation of adenylyl cyclase activity, and activation of protein kinases. The unique combination of guanosine and adenosine in Gp3A may confer selectivity for specific P2Y receptor subtypes, leading to distinct downstream signaling events compared to other purinergic agonists. Further research is required to elucidate the precise receptor targets and the full spectrum of cellular responses mediated by Gp3A. The availability of synthetic Gp3A through the methods described herein will be crucial for these investigations.

References

- 1. carbonyldiimidazole.com [carbonyldiimidazole.com]

- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 4. EP1731510A1 - Process for producing n,n'-carbonyldiimidazole - Google Patents [patents.google.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic oligoribonucleotide synthesis with T4 RNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Enzymatic Conjugation of Modified RNA Fragments by Ancestral RNA Ligase AncT4_2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanosine Triphosphate | C10H16N5O14P3 | CID 135398633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An NMR comparison of the changes produced by different guanosine 5'-triphosphate analogs in wild-type and oncogenic mutant p21ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Miniature Mass Spectrometry for Point-of-Care Testing the GPIIb/IIIa Inhibitor Tirofiban during Perioperative Period of Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Mass Spectrometry-Based Proteome Study of Twin Pairs Discordant for Incident Acute Myocardial Infarction within Three Years after Blood Sampling Suggests Novel Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Triple Knockout (TKO) Proteomics Standard for Diagnosing Ion Interference in Isobaric Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A new mass spectral library for high-coverage and reproducible analysis of the Plasmodium falciparum–infected red blood cell proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic Synthesis of Backbone-Modified Oligonucleotides Using T4 DNA Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. uniprot.org [uniprot.org]

- 22. Large-scale purification of active platelet integrin glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Purinergic Signaling: Impact of GPCR Structures on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 26. Gene Ontology Detailed View [apps.bioinforx.com]

- 27. Frontiers | Glial Purinergic Signaling in Neurodegeneration [frontiersin.org]

- 28. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of P1-Adenosine-5' P3-guanosine-5' triphosphate (Ap3G) in RNA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P1-Adenosine-5' P3-guanosine-5' triphosphate (Ap3G) is a dinucleotide polyphosphate that has been identified as a non-canonical RNA cap in bacteria, playing a role in cellular stress responses. This technical guide provides a comprehensive overview of the current understanding of Ap3G's function in RNA metabolism, its synthesis and degradation, and its potential as a signaling molecule. The document details available quantitative data, experimental methodologies for its study, and explores its nascent implications for drug development.

Introduction

Dinucleotide polyphosphates are a class of molecules consisting of two nucleosides joined by a polyphosphate chain. While initially considered byproducts of metabolic activity, there is growing evidence for their role as signaling molecules, often termed "alarmones," in response to cellular stress. Among these, P1-Adenosine-5' P3-guanosine-5' triphosphate (Ap3G) has emerged as a significant player in RNA metabolism, particularly as a non-canonical 5' RNA cap in prokaryotes. This guide synthesizes the current knowledge on Ap3G, providing a technical resource for researchers in the field.

Ap3G as a Non-Canonical RNA Cap

In contrast to the canonical 7-methylguanosine (B147621) (m7G) cap found in eukaryotic messenger RNA, non-canonical caps (B75204) are alternative 5'-end modifications. Ap3G has been identified as such a cap on bacterial RNA, particularly under conditions of oxidative or other cellular stress.[1][2] This non-canonical capping mechanism provides a layer of regulation over RNA stability and degradation.

The presence of an Ap3G cap can influence the susceptibility of an RNA molecule to exonucleolytic degradation, thereby modulating its half-life and affecting gene expression. The incorporation of Ap3G at the 5' end of RNA is thought to be a mechanism to protect transcripts from degradation during periods of cellular stress, allowing for a rapid response once normal conditions are restored.

Synthesis and Degradation of Ap3G

3.1. Enzymatic Synthesis:

The primary mechanism for the synthesis of Ap3G-capped RNA is believed to be through the initiation of transcription by RNA polymerase using Ap3G as a non-canonical initiating nucleotide (NCIN).[3] Under conditions of cellular stress, the intracellular concentrations of dinucleotide polyphosphates, including Ap3G, can increase significantly, making them available for incorporation by RNA polymerase.[1]

dot

3.2. Enzymatic Degradation (Decapping):

The removal of the Ap3G cap is a critical step in the degradation of the modified RNA. In bacteria, two key enzymes have been identified to possess decapping activity towards non-canonically capped RNAs:

-

RppH (RNA 5'-pyrophosphohydrolase): This enzyme can hydrolyze the pyrophosphate bond in a variety of 5'-capped RNAs, including those with dinucleotide polyphosphate caps.[4]

-

ApaH (diadenosine tetraphosphate (B8577671) hydrolase): While its primary substrate is Ap4A, ApaH has also been shown to cleave other dinucleotide polyphosphates and can act as a decapping enzyme for RNAs capped with these molecules.

The activity of these hydrolases releases a 5'-monophosphorylated RNA, which is then susceptible to degradation by 5'-to-3' exonucleases.

dot

Quantitative Data

Quantitative data for Ap3G is still emerging. The table below summarizes available information on the cellular concentrations of related dinucleotide polyphosphates under normal and stress conditions. It is important to note that specific concentrations of Ap3G are not yet well-documented and can be inferred to be within these ranges.

| Dinucleotide Polyphosphate | Organism/Cell Type | Condition | Concentration (µM) | Reference |

| Ap3A | Human Plasma | Normal | 0.89 ± 0.59 | [5] |

| Ap4A | Human Plasma | Normal | 0.72 ± 0.72 | [5] |

| Ap5A | Human Plasma | Normal | 0.33 ± 0.24 | [5] |

| Ap6A | Human Plasma | Normal | 0.18 ± 0.18 | [5] |

| Ap4A | Salmonella typhimurium | Normal | < 3 | [6] |

| Ap4A | Salmonella typhimurium | CdCl2 Stress | 365 | [6] |

| Ap3G | Salmonella typhimurium | CdCl2 Stress | 138 | [1] |

| Ap4G | Salmonella typhimurium | CdCl2 Stress | 19 | [1] |

Experimental Protocols

The study of Ap3G and Ap3G-capped RNA requires specialized techniques. Below are outlines of key experimental protocols.

5.1. Detection and Quantification of Ap3G and Ap3G-capped RNA by LC-MS/MS:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of Ap3G and other non-canonical caps.

-

Sample Preparation:

-

Isolate total RNA from the biological sample of interest.

-

Enrich for capped RNA species using methods that select for the 5'-triphosphate linkage, if necessary.

-

Digest the RNA to release the cap structure. Nuclease P1 is commonly used as it cleaves the phosphodiester bonds of the RNA backbone, leaving the cap intact.

-

Remove proteins and other contaminants by precipitation or solid-phase extraction.

-

The resulting sample containing the released Ap3G cap can be directly analyzed by LC-MS/MS.

-

-

LC-MS/MS Analysis:

-

Separate the cap structures from other nucleotides using a suitable liquid chromatography method, typically reversed-phase or HILIC chromatography.

-

Detect and quantify the Ap3G cap using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for Ap3G and monitoring for characteristic fragment ions.

-

Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard of Ap3G.[7][8]

-

dot

5.2. In Vitro Synthesis of Ap3G-capped RNA:

To study the functional consequences of Ap3G capping, it is often necessary to generate Ap3G-capped RNA in vitro.

-

Protocol Outline:

-

Design a DNA template containing a promoter for a suitable RNA polymerase (e.g., T7, T3, or SP6).

-

Set up an in vitro transcription reaction containing the DNA template, RNA polymerase, and ribonucleoside triphosphates (rNTPs).[9][10][11]

-

Crucially, include Ap3G in the reaction mixture at a concentration sufficient to compete with the canonical initiating nucleotide (usually GTP). The ratio of Ap3G to GTP will influence the efficiency of non-canonical capping.

-

Incubate the reaction at the optimal temperature for the chosen RNA polymerase.

-

Purify the resulting RNA, which will be a mixture of uncapped, canonically capped, and Ap3G-capped transcripts.

-

The proportion of Ap3G-capped RNA can be determined by LC-MS/MS analysis of the purified product.

-

Function as a Signaling Molecule

The significant increase in the intracellular concentration of dinucleotide polyphosphates, including Ap3G, under stress conditions suggests a role beyond simple RNA modification.[1] These molecules are thought to act as "alarmones," intracellular signaling molecules that alert the cell to stress and trigger adaptive responses.

The precise signaling pathways mediated by Ap3G are still under investigation. However, it is hypothesized that Ap3G may interact with and modulate the activity of various proteins involved in stress response pathways, RNA metabolism, and translation. The accumulation of Ap3G could, for instance, inhibit certain cellular processes to conserve energy or redirect resources towards survival mechanisms.

Implications for Drug Development

The study of Ap3G and its role in RNA metabolism opens up new avenues for drug development, particularly in the context of antibacterial therapies.

-

Targeting Ap3G Synthesis: Developing inhibitors of the enzymes responsible for Ap3G synthesis under stress conditions could sensitize bacteria to other stressors or antibiotics.

-

Targeting Ap3G Decapping: Inhibiting the hydrolases that remove the Ap3G cap (e.g., RppH, ApaH) could lead to the accumulation of specific transcripts, potentially disrupting cellular homeostasis and inhibiting bacterial growth. The development of such inhibitors would require a detailed understanding of the enzyme kinetics and substrate specificity.

-

Ap3G as a Biomarker: Monitoring the levels of Ap3G in bacterial infections could serve as a biomarker for cellular stress and potentially predict the efficacy of certain therapeutic interventions.

Conclusion

P1-Adenosine-5' P3-guanosine-5' triphosphate is an intriguing molecule at the intersection of RNA metabolism and cellular stress signaling. Its role as a non-canonical RNA cap in bacteria highlights a novel layer of gene regulation. While much remains to be elucidated, particularly regarding its function in eukaryotes and its specific signaling pathways, the foundational knowledge presented in this guide provides a framework for future research. The continued investigation of Ap3G holds promise for a deeper understanding of cellular responses to stress and may pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. AP3G (A cap) - Solid, Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Structural and kinetic insights into stimulation of RppH-dependent RNA degradation by the metabolic enzyme DapF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 7. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]

The Multifaceted Role of Gp3A in Transcriptional Regulation: A Technical Guide

An In-depth Examination of Gp3A Mechanisms for Researchers, Scientists, and Drug Development Professionals

The designation "Gp3A" encompasses a range of distinct proteins, each with a unique and significant role in the intricate process of gene transcription. This technical guide provides a comprehensive overview of the core mechanisms of action for two prominent proteins directly involved in transcriptional regulation: a viral p3a protein that modulates host transcription to facilitate infection, and the plant-specific transcription factor GT-3a. Additionally, this guide will briefly touch upon other proteins sometimes referred to as Gp3A, such as Glycoprotein (B1211001) IIIa (integrin β3), Glycogen Synthase Kinase 3 Alpha (GSK3A), EFR3 Homolog A (EFR3A), Regenerating Islet-Derived Protein 3 Alpha (REG3A), and the E3 ubiquitin ligase Gp78 (AMFR), to provide a broader context and clarify their predominantly indirect influence on transcription.

Viral p3a Protein: A Hijacker of Host Transcription

Recent studies have elucidated a fascinating mechanism by which a viral protein, designated p3a from the Barley yellow dwarf virus (BYDV), directly manipulates the host's transcriptional machinery to promote viral infection.[1][2] This protein acts as a key virulence factor by targeting and inhibiting a host transcription factor.

Mechanism of Action

The core mechanism of BYDV p3a involves its interaction with the wheat transcription factor TaDOF.[1] TaDOF belongs to the Dof family of plant-specific transcription factors, which are characterized by a highly conserved DNA-binding domain known as the Dof domain, a type of zinc finger. These transcription factors are known to play roles in various plant processes, including responses to biotic and abiotic stress.[1]

The viral p3a protein directly binds to the zinc finger domain of TaDOF.[1] This interaction has been experimentally verified through multiple techniques, including yeast two-hybrid (Y2H), bimolecular fluorescence complementation (BiFC), and co-immunoprecipitation (Co-IP) assays.[1] The binding of p3a to the TaDOF zinc finger domain competitively inhibits the ability of TaDOF to bind to its target DNA sequence in the promoter of downstream genes.[2]

One of the key target genes of TaDOF is TaHSP70, which encodes a heat shock protein.[1] Under normal conditions, TaDOF binds to the promoter of TaHSP70 and represses its transcription.[2] By sequestering TaDOF, the viral p3a protein alleviates this repression, leading to the overexpression of TaHSP70.[1] Elevated levels of TaHSP70 are believed to create a more favorable cellular environment for viral replication and spread, thus promoting BYDV infection.[1]

Experimental Protocols

The interaction between the viral p3a protein and TaDOF has been validated through several key experiments:

-

Yeast Two-Hybrid (Y2H) Assay: This technique was used to identify the interaction between p3a and TaDOF. The p3a protein was used as bait to screen a wheat cDNA library. Positive interactions were identified by the growth of yeast on selective media.

-

Bimolecular Fluorescence Complementation (BiFC): To visualize the interaction in vivo, p3a and TaDOF were fused to the N- and C-terminal halves of a fluorescent protein, respectively. The reconstitution of fluorescence in plant cells co-expressing both constructs confirmed their interaction and subcellular localization in the nucleus.[1]

-

Co-immunoprecipitation (Co-IP): This assay confirmed the interaction between p3a and TaDOF within plant cells. Cell lysates containing both proteins were incubated with an antibody against one of the proteins. The subsequent precipitation of the target protein and detection of the interacting protein confirmed their association in a complex.[1]

GT-3a: A Plant-Specific Trihelix Transcription Factor

In the plant kingdom, particularly in the model organism Arabidopsis thaliana, GT-3a is a transcription factor belonging to the trihelix family, named for their characteristic DNA-binding domain.[3] These proteins are known to bind to GT-elements, which are short DNA sequences found in the promoters of many plant genes.

Mechanism of Action

GT-3a, along with its close homolog GT-3b, forms a distinct subgroup of GT factors.[3] The core of its mechanism of action is its ability to bind specifically to the DNA sequence 5'-GTTAC-3'.[3] This sequence is a core element found in the promoters of light-regulated genes such as cab2 and rbcS-1A.[3]

GT-3a can form both homodimers and heterodimers with GT-3b, but it does not interact with other GT factors like GT-1.[3] This dimerization is likely important for its DNA binding and regulatory function. While the precise transcriptional outcome of GT-3a binding is still under investigation, some evidence suggests it may act as a transcriptional repressor.[4] Its expression is predominantly found in floral buds and roots, indicating a role in the development of these organs.[3]

Other "Gp3A" Proteins and Their Indirect Roles in Transcription

Several other proteins are sometimes referred to by "Gp3A" or similar nomenclature. While they are not direct regulators of transcription in the same manner as the viral p3a or GT-3a, their cellular functions can have a significant downstream impact on gene expression.

| Protein Name | Alternative Names | Core Function | Indirect Mechanism of Action in Transcription |

| Glycoprotein IIIa | Integrin β3, GP3A | Cell adhesion, platelet aggregation | Acts as a receptor that initiates intracellular signaling cascades ("outside-in" signaling) upon ligand binding. These pathways can lead to the activation of transcription factors that regulate gene expression programs related to cell adhesion, motility, and proliferation.[5][6] |

| Glycogen Synthase Kinase 3 Alpha | GSK3A | Serine/threonine kinase | A key component of multiple signaling pathways, including WNT and PI3K. GSK3A can phosphorylate and thereby regulate the activity of numerous transcription factors, such as JUN, CREB, and NF-κB, influencing a wide range of cellular processes.[7][8][9] |

| EFR3 Homolog A | EFR3A | Scaffolding protein at the plasma membrane | Anchors the phosphatidylinositol 4-kinase A (PI4KA) complex to the plasma membrane, which is crucial for maintaining the pool of phosphoinositides. These lipids are essential for various signaling pathways, including those involving G protein-coupled receptors (GPCRs), which can ultimately lead to the activation of transcription factors.[10][11] |

| Regenerating Islet-Derived Protein 3 Alpha | REG3A | Tissue repair, anti-inflammatory, antimicrobial | Its expression is regulated by inflammatory stimuli and it can activate signaling pathways, such as the JAK2-STAT3 cascade, which directly involve transcription factors (STAT3) that translocate to the nucleus to regulate the expression of genes involved in cell proliferation and survival.[12][13] |

| Gp78 | Autocrine Motility Factor Receptor (AMFR) | E3 ubiquitin ligase | Primarily involved in endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins. By targeting specific proteins for degradation, Gp78 can regulate signaling pathways. For instance, it can mediate the degradation of signaling components, which in turn can affect the activity of transcription factors and gene expression related to cell stress, metabolism, and proliferation.[14][15] |

Conclusion

The term "Gp3A" highlights a diverse set of proteins with varied and critical roles in cellular function. While some, like the viral p3a protein and the plant transcription factor GT-3a, are directly involved in the core mechanics of transcription through protein-protein and protein-DNA interactions, others exert their influence more indirectly through complex signaling networks. A clear understanding of these distinct mechanisms is paramount for researchers and professionals in drug development, as it allows for the precise targeting of pathways involved in disease and development. The continued study of these proteins will undoubtedly uncover further intricacies of transcriptional regulation and open new avenues for therapeutic intervention.

References

- 1. A viral p3a protein targets and inhibits TaDOF transcription factors to promote the expression of susceptibility genes and facilitate viral infection | PLOS Pathogens [journals.plos.org]

- 2. A viral p3a protein targets and inhibits TaDOF transcription factors to promote the expression of susceptibility genes and facilitate viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of GT-3a identifies a distinct subgroup of trihelix DNA-binding transcription factors in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK3A - Wikipedia [en.wikipedia.org]

- 9. genecards.org [genecards.org]

- 10. genecards.org [genecards.org]

- 11. researchgate.net [researchgate.net]

- 12. Increased expression of REG3A promotes tumorigenic behavior in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. REG3A: A Multifunctional Antioxidant Lectin at the Crossroads of Microbiota Regulation, Inflammation, and Cancer [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Protein expression of the gp78 E3 ligase predicts poor breast cancer outcome based on race - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of GpppA as a Precursor in Eukaryotic mRNA Capping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of the guanosine(5')triphospho(5')adenosine (GpppA) structure in eukaryotic messenger RNA (mRNA) capping. It details the enzymatic synthesis of the GpppA cap, its function as a crucial intermediate, its interaction with cap-binding proteins, and the methodologies used for its synthesis and analysis. This guide is intended to be a valuable resource for researchers in molecular biology, drug development professionals targeting mRNA processing pathways, and scientists working on mRNA-based therapeutics.

Introduction to Eukaryotic mRNA Capping and the GpppA Intermediate

Eukaryotic mRNA molecules undergo a series of modifications that are critical for their stability, transport, and translation. The most prominent of these is the addition of a 5' cap, a 7-methylguanosine (B147621) (m7G) residue linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. This process is not a single-step event but a coordinated series of enzymatic reactions that occur co-transcriptionally.

A key, albeit transient, intermediate in the formation of the 5' cap is the GpppN structure, where 'N' is the first transcribed nucleotide. When this nucleotide is adenosine (B11128), the structure is GpppA. This unmethylated cap precursor is the immediate product of the guanylyltransferase enzyme and serves as the substrate for the subsequent methylation step that yields the mature m7GpppA cap. Understanding the formation and processing of the GpppA intermediate is fundamental to comprehending the regulation of gene expression and for the development of novel therapeutic strategies that target mRNA metabolism.

The Eukaryotic mRNA Capping Pathway

The synthesis of a mature m7G cap is a three-step enzymatic process that takes place in the nucleus shortly after the initiation of transcription by RNA polymerase II. The GpppA structure is formed in the second step of this pathway.

-

RNA Triphosphatase Activity : The nascent pre-mRNA transcript initially possesses a 5'-triphosphate group (pppA-). The first enzyme in the capping pathway, RNA triphosphatase, hydrolyzes this triphosphate to a diphosphate, removing the terminal gamma-phosphate (ppA-).[1]

-

Guanylyltransferase Activity : Next, a guanylyltransferase enzyme catalyzes the addition of a guanosine (B1672433) monophosphate (GMP) moiety from a GTP molecule to the 5'-diphosphate of the pre-mRNA.[1][2] This reaction forms the characteristic 5'-5' triphosphate linkage and results in the formation of the GpppA-RNA structure.[1][2] This unmethylated cap is the central intermediate in the capping process.

-

Guanine-N7-Methyltransferase Activity : In the final step, the enzyme RNA (guanine-N7-)-methyltransferase (RNMT) transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine (B1146940) base.[1][3] This methylation event produces the mature cap-0 structure, m7GpppA-RNA.[1]

Further modifications can occur, such as methylation of the 2'-hydroxyl group of the first and second nucleotides by 2'-O-methyltransferases, to form cap-1 and cap-2 structures, respectively. These modifications play roles in distinguishing "self" from "non-self" RNA and can enhance translational efficiency.[4][5]

Diagram of the Eukaryotic mRNA Capping Pathway

Interaction of GpppA with Cap-Binding Proteins

The 5' cap is a critical recognition site for a host of proteins that regulate mRNA fate. While the mature m7G cap is the primary ligand for many of these cap-binding proteins, the affinity for the unmethylated GpppA precursor is significantly lower. This differential binding affinity is a key aspect of the regulation of mRNA processing and translation.

| Cap-Binding Protein/Complex | Ligand | Dissociation Constant (Kd) | Notes |

| eIF4E (eukaryotic Initiation Factor 4E) | m7GpppG | 561 nM[6] | eIF4E is the primary cap-binding protein for translation initiation. |

| m7GpppA | ~µM range (generally weaker than m7GpppG)[6] | The affinity is influenced by the first nucleotide. | |

| GpppA | Significantly weaker binding than m7GpppA | The N7-methylation of guanine is crucial for high-affinity binding. | |

| CBC (Cap-Binding Complex) | m7GpppG | High affinity (100-fold stronger than for m7GTP)[7] | CBC binds the cap in the nucleus and is involved in splicing and export. |

| GpppA | Lower affinity than for m7GpppG | Methylation enhances binding to the nuclear cap-binding complex. | |

| eIF4G (eukaryotic Initiation Factor 4G) | Capped mRNA | Binds indirectly via eIF4E | eIF4G is a scaffolding protein that interacts with both eIF4E and other translation factors. Its binding to mRNA is significantly enhanced by the presence of a cap.[8] |

| Uncapped mRNA | Weak or no stable binding[9] | The interaction is largely dependent on the cap-eIF4E complex. | |

| PABP (Poly(A)-Binding Protein) | Poly(A) tail | High affinity (nM range)[10] | PABP interacts with eIF4G, creating a "closed-loop" structure that enhances translation. It does not directly bind the cap but its function is synergistic with cap-binding proteins.[1] |

Note: Quantitative data for the binding of all listed proteins specifically to GpppA is not always readily available in the literature, as studies often focus on the mature m7G cap. The general consensus is that the N7-methylation of guanosine is the primary determinant for high-affinity binding of canonical cap-binding proteins like eIF4E and CBC.

Experimental Protocols

In Vitro Synthesis of GpppA-Capped mRNA

The two primary methods for generating capped mRNA in vitro are co-transcriptional capping and post-transcriptional enzymatic capping.

This method involves the inclusion of a GpppA cap analog in the in vitro transcription (IVT) reaction. The RNA polymerase will initiate a fraction of the transcripts with the cap analog instead of GTP.

Protocol Outline:

-

Assemble the IVT Reaction:

-

Linearized DNA template with a T7 promoter (or other appropriate promoter) upstream of the sequence of interest. For GpppA capping, a promoter that initiates with an adenosine is preferred, such as the T7 class II ϕ2.5 promoter.[1][11]

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

-

NTPs (ATP, CTP, UTP at a final concentration of, for example, 5 mM each)

-

GTP (at a lower concentration than other NTPs, e.g., 1 mM)

-

GpppA cap analog (at a 4- to 10-fold molar excess over GTP, e.g., 4-10 mM)[11]

-

RNase Inhibitor

-

T7 RNA Polymerase

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.

-

Purification: Purify the GpppA-capped RNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or HPLC.

Workflow for Co-transcriptional Capping:

This method involves first transcribing an uncapped RNA with a 5'-triphosphate and then using capping enzymes to add the GpppA cap in a separate reaction. This approach often results in higher capping efficiency.[12]

Protocol Outline:

-

In Vitro Transcription of Uncapped RNA:

-

Perform a standard IVT reaction with equimolar concentrations of all four NTPs (ATP, CTP, GTP, UTP) to generate 5'-triphosphate RNA (pppA-RNA).

-

Purify the uncapped RNA.

-

-

Enzymatic Capping Reaction:

-

Assemble the capping reaction:

-

Purified pppA-RNA

-

Capping Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

GTP (e.g., 0.5 mM)

-

Vaccinia Capping Enzyme (which contains both RNA triphosphatase and guanylyltransferase activities)

-

RNase Inhibitor

-

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

-

Purification: Purify the GpppA-capped RNA to remove enzymes, salts, and unincorporated nucleotides.

Workflow for Post-transcriptional Capping:

References

- 1. The role of the poly(A) binding protein in the assembly of the Cap-binding complex during translation initiation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Evaluation of Analogs of Initiation Factor 4E (eIF4E) Cap-Binding Antagonist Bn7-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a C-terminal poly(A)-binding protein (PABP)-PABP interaction domain: role in cooperative binding to poly (A) and efficient cap distal translational repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-scale induced fit recognition of an m7GpppG cap analogue by the human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Requirement of RNA Binding of Mammalian Eukaryotic Translation Initiation Factor 4GI (eIF4GI) for Efficient Interaction of eIF4E with the mRNA Cap - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic differences in eukaryotic initiation factor requirements for eIF4GI-driven cap-independent translation of structured mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cap‐free structure of eIF4E suggests a basis for conformational regulation by its ligands | The EMBO Journal [link.springer.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. Comparing Capping - Aldevron Thought Leadership [aldevron.com]

The Biochemical Landscape of Guanosine 5'-triphosphate-5'-adenosine: A Technical Guide for Researchers

Abstract

Guanosine 5'-triphosphate-5'-adenosine (GpppA) and its methylated derivatives are pivotal molecular structures in eukaryotic and viral gene expression. Functioning as a 5' cap analog for messenger RNA (mRNA), GpppA is integral to a multitude of cellular processes, including mRNA stability, splicing, nuclear export, and the initiation of translation. This technical guide provides an in-depth exploration of the biochemical pathways involving GpppA, tailored for researchers, scientists, and professionals in drug development. It details the synthesis of GpppA-capped RNA, its interaction with cap-binding proteins, and the enzymatic processes of mRNA capping and degradation. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

The 5' cap is a defining feature of eukaryotic mRNA, crucial for its lifecycle and regulation. This structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge. When the initial nucleotide is adenosine (B11128), this structure is m7GpppA. The unmethylated precursor, GpppA, serves as a key substrate in the enzymatic capping process and is widely utilized as a synthetic analog in molecular biology research. Understanding the intricate biochemical pathways involving GpppA is fundamental for elucidating the mechanisms of gene expression and for the development of novel therapeutic strategies targeting these processes.

Biochemical Pathways Involving GpppA

The primary biochemical pathways involving GpppA are mRNA capping and mRNA degradation. These processes are tightly regulated and involve a host of specialized enzymes and protein complexes.

The mRNA Capping Pathway

The formation of the 5' cap is a co-transcriptional process that occurs in three main enzymatic steps:

-

RNA Triphosphatase: The 5'-triphosphate group of the nascent pre-mRNA is hydrolyzed to a diphosphate.

-

Guanylyltransferase: Guanosine monophosphate (GMP), derived from Guanosine 5'-triphosphate (GTP), is transferred to the 5'-diphosphate of the pre-mRNA, forming the GpppN cap structure.

-

Methyltransferase: The guanine (B1146940) base is methylated at the N7 position by an RNA (guanine-N7)-methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce the mature m7GpppN cap.[1][2]

If the first nucleotide of the transcript is adenosine, the resulting cap structure is GpppA, which is then methylated to m7GpppA.

Cap-Binding Proteins and Translation Initiation

The m7GpppA cap is recognized by specific cap-binding proteins that are essential for the subsequent steps in the mRNA lifecycle.

-

Nuclear Cap-Binding Complex (CBC): In the nucleus, the cap is bound by the CBC, which is a heterodimer of CBP20 and CBP80. This interaction is crucial for pre-mRNA splicing and nuclear export.[3][4][5]

-

Eukaryotic Translation Initiation Factor 4E (eIF4E): In the cytoplasm, the cap is recognized by eIF4E, a component of the eIF4F complex. This binding event is a critical rate-limiting step in cap-dependent translation initiation.[6][7][8]

The mRNA Degradation (Decapping) Pathway

The degradation of most eukaryotic mRNAs is initiated by the shortening of the poly(A) tail, followed by the removal of the 5' cap in a process known as decapping.[2][9][10][11]

-

Deadenylation: The poly(A) tail is progressively shortened by deadenylases.

-

Decapping: The decapping complex, with the core catalytic enzyme Dcp2 in association with its co-activator Dcp1, hydrolyzes the m7GpppA cap, releasing m7GDP and a 5'-monophosphorylated mRNA.[1][12][13][14][15]

-

5' to 3' Exonucleolytic Decay: The resulting decapped mRNA is rapidly degraded by the 5' to 3' exoribonuclease Xrn1.[9][11]

Quantitative Data

The binding affinities of cap analogs to cap-binding proteins and the kinetic parameters of enzymes involved in cap metabolism are critical for a quantitative understanding of these pathways.

Table 1: Binding Affinities of Cap Analogs to Cap-Binding Proteins

| Cap Analog | Binding Protein | Kd (nM) | Method | Reference |

| m7GpppG | Human CBC | ~13 | Not specified | [16] |

| GpppA | Human eIF4E | 1,200 ± 150 | Fluorescence | [17] |

| m7GpppA | Human eIF4E | 250 ± 30 | Fluorescence | [17] |

| m7GpppG | Human eIF4E | Not specified | ITC | [18] |

Note: Data for GpppA and its derivatives are often studied in the context of their methylated forms (m7GpppA), which are the biologically active structures in translation initiation.

Table 2: Kinetic Parameters of Enzymes Involved in Cap Metabolism

| Enzyme | Substrate | Km | kcat | Reference |

| Human RNMT | GpppG-RNA | 158 ± 8 nM | 91 ± 1.2 h-1 | [3] |

| Human RNMT | 3H-SAM | 190 ± 38 nM | 93 ± 8 h-1 | [3] |

| Human PCIF1 (Cap-specific 2'-O-methyltransferase) | m7G(5')ppp(5')(2'OmeA)pG | ~0.3 µM (at pH 8.0) | Not specified | [19] |

| Nematode Dcp2 | m7GpppG-capped RNA | Not specified (RNA is a competitive inhibitor) | ~10-fold reduced activity with trans-spliced leader sequence | [20][21] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of GpppA-related biochemical pathways.

Enzymatic Synthesis of GpppA-Capped RNA

This protocol describes the co-transcriptional synthesis of GpppA-capped RNA using T7 RNA polymerase.[22][23]

Materials:

-

Linearized DNA template with a T7 promoter initiating with an Adenosine

-

T7 RNA Polymerase

-

GpppA cap analog

-

ATP, CTP, UTP, GTP

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

-

RNase Inhibitor

Protocol:

-

Assemble the transcription reaction at room temperature. For a 20 µL reaction, a typical setup is:

-

4 µL 5x Transcription Buffer

-

2 µL 100 mM DTT

-

1 µL Linearized DNA template (0.5-1.0 µg)

-

1 µL RNase Inhibitor

-

4 µL NTP/GpppA mix (e.g., 7.5 mM ATP, CTP, UTP; 1.5 mM GTP; 6 mM GpppA)

-

2 µL T7 RNA Polymerase

-

Nuclease-free water to 20 µL

-

-

Incubate at 37°C for 2-4 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

Purification of GpppA-Capped Oligonucleotides by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying synthetic oligonucleotides.[24][25][26][27][28][29]

Materials:

-

Crude GpppA-capped oligonucleotide sample

-

HPLC system with a C8 or C18 reverse-phase column

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Buffer B: 50% Acetonitrile in 0.1 M TEAA, pH 7.0

-

Nuclease-free water

Protocol:

-

Dissolve the crude oligonucleotide in nuclease-free water.

-

Set up the HPLC system with the reverse-phase column.

-

Equilibrate the column with Buffer A.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 minutes) at a flow rate of 1-4 mL/min, depending on the column size.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the full-length GpppA-capped product.

-

Lyophilize the collected fractions to remove the solvent.

Binding Affinity Measurement by Fluorescence Anisotropy

Fluorescence anisotropy is a sensitive technique to measure the binding of a small fluorescently labeled molecule to a larger protein.[30][31][32][33][34]

Materials:

-

Fluorescently labeled GpppA or a short capped RNA (e.g., with fluorescein)

-

Purified cap-binding protein (e.g., eIF4E)

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

-

Fluorometer capable of measuring fluorescence anisotropy

Protocol:

-

Prepare a series of dilutions of the cap-binding protein in the binding buffer.

-

In a multi-well plate, add a constant, low concentration of the fluorescently labeled cap analog to each well.

-

Add the increasing concentrations of the protein to the wells.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence anisotropy of each sample.

-

Plot the change in anisotropy as a function of protein concentration.

-

Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS).[18][35][36][37]

Materials:

-

Purified cap-binding protein

-

GpppA or m7GpppA cap analog

-

ITC instrument

-

Degassed binding buffer

Protocol:

-

Prepare the protein solution in the sample cell and the cap analog solution in the titration syringe, both in the same degassed buffer.

-

Perform a series of small, sequential injections of the cap analog into the protein solution while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

This compound is a cornerstone molecule in the study of eukaryotic gene expression. Its role as a 5' mRNA cap analog has enabled detailed investigations into the mechanisms of mRNA stability, processing, and translation. This technical guide provides a comprehensive overview of the biochemical pathways involving GpppA, supported by quantitative data and detailed experimental protocols. The provided diagrams and methodologies are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of gene regulation and to develop novel therapeutic interventions targeting these fundamental cellular processes.

References

- 1. Decapping complex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro capping and transcription of rhabdoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The eukaryotic translation initiation factor eIF4E wears a “cap” for many occasions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cap-Binding Complex CBC and the Eukaryotic Translation Factor eIF4E: Co-Conspirators in Cap-Dependent RNA Maturation and Translation | MDPI [mdpi.com]

- 9. Proteins involved in the degradation of cytoplasmic mRNA in the major eukaryotic model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Messenger RNA Turnover in Eukaryotes: Pathways and Enzymes - ProQuest [proquest.com]

- 11. courses.cs.duke.edu [courses.cs.duke.edu]

- 12. Structure of the Dcp2-Dcp1 mRNA-decapping complex in the activated conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of the active form of Dcp1-Dcp2 decapping enzyme bound to m7GDP and its Edc3 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis of mRNA cap recognition by Dcp1–Dcp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Eukaryotic mRNA Decapping Activation [frontiersin.org]

- 16. Large-scale induced fit recognition of an m7GpppG cap analogue by the human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dcp2 Decaps m2,2,7GpppN-Capped RNAs, and Its Activity Is Sequence and Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dcp2 Decaps m2,2,7GpppN-capped RNAs, and its activity is sequence and context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2′O positions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]